molecular formula C12H17NO B1604674 3-(2-Methylphenoxy)Piperidine CAS No. 902837-28-9

3-(2-Methylphenoxy)Piperidine

Cat. No. B1604674
CAS RN: 902837-28-9
M. Wt: 191.27 g/mol
InChI Key: YJSMDJHWELLBBO-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)Piperidine, also known as MPP, is an organic compound belonging to the class of piperidine derivatives. MPP has a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. Its unique structure and properties make it a useful tool for researchers in these fields.

Scientific Research Applications

Experimental and Theoretical Studies

Research on alkylaminophenol compounds, such as the synthesized 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, highlights the significance of theoretical and experimental studies in understanding the structural and electronic properties of these compounds. Structural analysis using techniques like FT-IR, NMR, and UV-Vis spectroscopy alongside Density Functional Theory (DFT) and Hartree-Fock (HF) methods reveals their potential as biologically active drugs due to high antioxidant values. These studies underscore the compound's electronic and structural characteristics, including bond lengths, angles, dihedral angles, and electrostatic potential, providing a foundation for further pharmaceutical applications (Ulaş, 2020).

Pharmacological Characterization

The pharmacological exploration of piperidine derivatives, such as Ro 63-1908, illustrates their potential as subtype-selective N-methyl-d-aspartate (NMDA) antagonists. These compounds have been shown to offer neuroprotective effects against glutamate-induced toxicity and oxygen/glucose deprivation-induced toxicity in vitro, highlighting their therapeutic potential in neurodegenerative disorders. The in vivo efficacy of these compounds in models of seizures and ischemia further underscores their significance in developing new treatments for neurological conditions (Gill et al., 2002).

Synthesis and Bioactivity of Derivatives

The synthesis of specific piperidine derivatives, such as bis-indole compounds with antitumor activity, exemplifies the application of piperidine chemistry in cancer research. These compounds, featuring indole systems linked by heterocycles like pyridine or piperazine, have been evaluated for their antitumor activity in various human cell lines. The results indicate that certain derivatives exhibit significant activity, suggesting their potential as leads for anticancer drug development (Andreani et al., 2008).

Molecular Structure and Interaction Analysis

The investigation of the molecular structure and interactions of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate contributes to the understanding of their stability and reactivity. Studies involving crystallography and spectroscopy techniques reveal how hydrogen bonding and C-H…π interactions stabilize these molecules, providing insights into their reactivity and potential for further modification for therapeutic purposes (Khan et al., 2013).

Future Directions

Research on piperidine derivatives continues to advance, exploring their potential in drug design and synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task in modern organic chemistry .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 3-(2-Methylphenoxy)Piperidine, play a significant role in the pharmaceutical industry . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Piperine, a piperidine alkaloid, has been shown to have various effects on cells, including anti-inflammatory, antioxidant, and anti-apoptotic activities

Molecular Mechanism

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers . Again, these mechanisms are specific to certain piperidine derivatives and may not apply to this compound.

Dosage Effects in Animal Models

Piperine has been shown to have therapeutic potential against various cancers at specific doses . Again, these effects are specific to piperine and may not apply to this compound.

Metabolic Pathways

Piperine does not undergo any metabolic change during absorption

properties

IUPAC Name

3-(2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMDJHWELLBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647893
Record name 3-(2-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902837-28-9
Record name 3-(2-Methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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